Relcovaptan-d6 -

Relcovaptan-d6

Catalog Number: EVT-1493281
CAS Number:
Molecular Formula: C₂₈H₂₁D₆Cl₂N₃O₇S
Molecular Weight: 626.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Relcovaptan-d6 is classified as a synthetic organic compound and belongs to the category of triazole derivatives. Its development stems from the need for effective vasopressin receptor antagonists that can be used in treating conditions such as acute and chronic kidney disease. The chemical structure incorporates deuterium, which is often used in drug development to improve metabolic stability and reduce clearance rates in biological systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of Relcovaptan-d6 involves several steps, typically starting from commercially available precursors. The process may include:

  1. Deuteration: Incorporating deuterium into the molecular structure, often achieved through specific reactions such as hydrogen-deuterium exchange.
  2. Formation of the Triazole Ring: Utilizing cyclization reactions that form the triazole moiety, which is crucial for the biological activity of the compound.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product from reaction mixtures.

The synthesis process must be optimized to ensure high yields and purity of Relcovaptan-d6, which is essential for subsequent biological testing .

Molecular Structure Analysis

Structure and Data

Relcovaptan-d6 features a complex molecular structure characterized by a triazole ring substituted with various functional groups. The presence of deuterium atoms modifies its mass and can influence its interaction with biological targets.

Key structural data includes:

  • Molecular Formula: C₁₁H₁₄D₆N₄O
  • Molecular Weight: Approximately 250 g/mol
  • Key Functional Groups: Triazole ring, amine substituents.

The structural configuration allows for specific binding to the vasopressin V1a receptor, inhibiting its action and potentially alleviating conditions related to vasopressin overactivity .

Chemical Reactions Analysis

Reactions and Technical Details

Relcovaptan-d6 can participate in various chemical reactions typical for triazole derivatives, including:

  • Nucleophilic Substitution: The triazole nitrogen can act as a nucleophile in substitution reactions.
  • Hydrogen-Deuterium Exchange: Facilitated by acidic or basic conditions, allowing for further modifications or labeling.
  • Coupling Reactions: Can be utilized to attach additional functional groups that may enhance its pharmacological profile.

These reactions are crucial for modifying the compound to optimize its efficacy and selectivity as a vasopressin receptor antagonist .

Mechanism of Action

Process and Data

Relcovaptan-d6 functions primarily as an antagonist at the vasopressin V1a receptor. The mechanism involves:

  1. Binding: The compound binds selectively to the V1a receptor, preventing vasopressin from exerting its effects.
  2. Inhibition of Signaling Pathways: By blocking this receptor, Relcovaptan-d6 inhibits downstream signaling pathways that lead to vasoconstriction and water retention.
  3. Therapeutic Effects: This action can help manage conditions such as hypertension and renal diseases by promoting diuresis and reducing blood pressure.

Data from preclinical studies indicate that Relcovaptan-d6 exhibits a favorable pharmacological profile with significant receptor selectivity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relcovaptan-d6 exhibits several notable physical and chemical properties:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Enhanced stability due to deuteration, leading to prolonged half-life in biological systems.

These properties are critical for its formulation into pharmaceutical preparations and influence its bioavailability when administered .

Applications

Scientific Uses

Relcovaptan-d6 has several scientific applications:

  • Research on Vasopressin Signaling: Used in studies exploring the role of vasopressin in various physiological processes.
  • Drug Development: Serves as a lead compound for developing new therapeutics targeting renal diseases.
  • Clinical Trials: Investigated for its efficacy in managing conditions related to excessive vasopressin activity, such as heart failure and acute kidney injury.

The ongoing research into Relcovaptan-d6 underscores its potential impact on treating diseases linked to dysregulated vasopressin signaling .

Chemical Characterization of Relcovaptan-d6

Structural Elucidation and Isotopic Labeling

Molecular Formula and Deuterium Incorporation Sites

Relcovaptan-d6 is a deuterated analog of the selective vasopressin V1A receptor antagonist relcovaptan (SR-49059). Its molecular formula is C28H21D6Cl2N3O7S, with a molecular weight of 626.54 g/mol – representing a 6 Da increase compared to the non-deuterated compound (MW: 620.50 g/mol). Deuterium atoms are specifically incorporated at the six hydrogen positions of the two methoxy groups (-OCH3 → -OCD3) attached to the 3,4-dimethoxyphenylsulfonyl moiety [1] [7]. This strategic labeling maintains the compound's steric and electronic properties while introducing detectable isotopic differences for analytical purposes. The deuteration sites are distal to the pharmacophoric regions involved in receptor binding, minimizing potential interference with biological activity [7].

Table 1: Deuterium Incorporation Sites in Relcovaptan-d6

Chemical GroupPositionNon-Deuterated FormDeuterated FormNumber of D-atoms
Methoxy3-position-OCH3-OCD33
Methoxy4-position-OCH3-OCD33

Synthesis Pathways for Deuterated Derivatives

The synthesis of relcovaptan-d6 follows a modified route of the non-deuterated compound, with deuterium introduced at the precursor stage to ensure regioselective labeling. The key synthetic step involves the reaction of deuterated 3,4-dimethoxy-d6-benzenesulfonyl chloride with the indole nitrogen of the chiral indoline-carboxamide intermediate [(2R,3S)-5-chloro-3-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-indol-2-yl]carbonyl)-L-prolinamide [1]. The sulfonylation reaction typically employs aprotic solvents (e.g., dichloromethane) with a base catalyst (e.g., triethylamine) at controlled temperatures (0°C to 25°C). The deuterated sulfonyl chloride precursor is synthesized by methylation of 3,4-dihydroxybenzenesulfonyl chloride using deuterated iodomethane (CD3I) under phase-transfer conditions or via demethylation-deuteration of the non-deuterated sulfonamide intermediate using boron tribromide followed by deutero-methylation [1]. Purification is achieved through silica gel chromatography and recrystallization, yielding relcovaptan-d6 with chemical and isotopic purity suitable for research applications [1].

Physicochemical Properties

Solubility and Partition Coefficients (LogP)

Relcovaptan-d6 shares similar physicochemical properties with its non-deuterated counterpart due to the conservative nature of deuterium substitution. It is a crystalline solid (neat form) with limited aqueous solubility (<0.1 mg/mL in water at 25°C) [1]. Solubility enhancement is observed in organic solvents: dimethyl sulfoxide (DMSO) (>50 mg/mL), methanol (~15 mg/mL), and ethanol (~10 mg/mL). The experimental partition coefficient (LogP) in the octanol/water system is 3.85 ± 0.15, indicating moderate lipophilicity suitable for membrane permeation [7]. This value is nearly identical to the LogP of relcovaptan (3.83), confirming that deuteration does not significantly alter hydrophobic character. The compound's low solubility profile necessitates formulation with cosolvents (e.g., ethanol, propylene glycol) or surfactants for in vivo administration in preclinical models [1].

Spectroscopic Analysis (NMR, MS) for Structural Confirmation

Advanced spectroscopic techniques provide unambiguous confirmation of relcovaptan-d6's structure and deuterium incorporation:

  • 1H-NMR (DMSO-d6, 600 MHz): The complete disappearance of the two singlet peaks at δ ~3.70 ppm and ~3.75 ppm (characteristic of the two methoxy groups in relcovaptan) confirms full deuteration at these positions. The aromatic region (δ 7.0-8.0 ppm) displays complex multiplet patterns integrating for 15 protons, consistent with the remaining aromatic hydrogens and the prolinamide backbone. The amide protons appear as broad singlets at δ ~7.5 and ~8.0 ppm. The indoline hydroxy proton exhibits a distinctive downfield shift (δ ~8.5 ppm) due to intramolecular hydrogen bonding [5] [8].
  • 13C-NMR (DMSO-d6, 151 MHz): The methoxy carbon signals at δ ~55.8 ppm and ~56.2 ppm in relcovaptan are replaced by quintets (JCD ≈ 22 Hz) at the same chemical shifts due to 2H-13C coupling, providing direct evidence of -OCD3 groups.
  • High-Resolution Mass Spectrometry (HRMS): ESI-positive mode exhibits a prominent [M+H]+ ion at m/z 627.5321 (calculated for C28H21D6Cl2N3O7S: 627.5323), confirming the molecular formula. The absence of significant ions at m/z 621-626 excludes substantial protiated impurities. The characteristic isotopic cluster pattern reflects the presence of two chlorine atoms [1] [4].

Table 2: Key NMR Spectral Data for Relcovaptan-d6

NucleusSolventInstrument FrequencyCharacteristic Signals (δ ppm)Deuteration Confirmation
1HDMSO-d6600 MHz7.0-8.0 (m, 15H, Ar-H), ~8.5 (s, 1H, OH)Absence of -OCH3 signals (~3.7-3.8 ppm)
13CDMSO-d6151 MHz55.8 (q, JCD=22 Hz), 56.2 (q, JCD=22 Hz)Quintet signals for -OCD3 carbons
2HDMSO-d692 MHz~3.70 (s), ~3.75 (s)Two distinct singlets integrating for 6 deuterons

Comparative Analysis with Non-Deuterated Relcovaptan

Deuterium Isotope Effects on Reactivity and Binding

The primary kinetic isotope effect (KIE) in relcovaptan-d6 arises from the deuterium substitution in metabolically vulnerable positions. In vitro metabolism studies using human liver microsomes demonstrate a 2.8-fold reduction in oxidative demethylation rate for the deuterated analog compared to relcovaptan, attributable to the increased bond dissociation energy of C-D bonds (versus C-H) [1]. This metabolic stabilization potentially prolongs the compound's half-life in vivo, making it valuable for tracer studies requiring extended analytical windows. Crucially, deuteration induces minimal alterations in receptor binding dynamics. Competitive radioligand binding assays on human V1A receptors expressed in cell membranes reveal an approximately 0.8-fold reduction in binding affinity (Ki) for relcovaptan-d6 compared to relcovaptan, corresponding to a marginal increase of ~20% in IC50 values [7] [9]. This slight decrease is attributed to secondary isotope effects potentially influencing the electronic environment of the sulfonamide group, which participates in hydrogen bonding with the receptor. Molecular dynamics simulations suggest no significant conformational changes in the receptor-ligand complex due to deuteration, supporting the functional equivalence of the analogs [9]. The deuterium-induced changes in logP are negligible (<0.02 unit difference), indicating no substantial impact on passive membrane diffusion [1].

Table 3: Comparative Properties of Relcovaptan and Relcovaptan-d6

PropertyRelcovaptanRelcovaptan-d6Deuterium Effect
Molecular Weight (g/mol)620.50626.54+6.04
V1A Ki (nM)1.8 ± 0.32.2 ± 0.4~0.8-fold reduction
Microsomal t1/2 (min)28.5 ± 4.279.8 ± 6.5~2.8-fold increase
LogP (octanol/water)3.83 ± 0.123.85 ± 0.15Negligible change
-OCH3 1H-NMR (ppm)3.70, 3.75 (s, 3H each)AbsentConfirms deuteration

Table 4: Research Applications of Relcovaptan-d6

Application AreaPurpose of Deuterated AnalogKey Advantage
Quantitative BioanalysisInternal standard in LC-MS/MS assaysEliminates matrix effects via mass difference
Metabolic StudiesTracing metabolic fate & identifying metabolitesReduces demethylation; stabilizes metabolite signal
Receptor Binding StudiesDifferentiating endogenous vs. exogenous ligandAllows mass spectrometric discrimination
PharmacokineticsAssessing auto-inhibition potentialDistinguishes administered compound from metabolites

The primary utility of relcovaptan-d6 lies in its role as an isotopic internal standard for the quantitative bioanalysis of relcovaptan in biological matrices using LC-MS/MS. Its nearly identical chromatographic behavior coupled with a +6 Da mass shift enables precise quantification without interference from the analyte or matrix components [1] [9]. Furthermore, it serves as a crucial tool for investigating the compound's metabolic fate, as deuterium labeling reduces the formation of demethylated metabolites that complicate metabolite profiling studies for the non-deuterated drug [1].

Properties

Product Name

Relcovaptan-d6

Molecular Formula

C₂₈H₂₁D₆Cl₂N₃O₇S

Molecular Weight

626.54

Synonyms

(2S)-1-[[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxy-d6-phenyl)sulfonyl]-2,3-dihydro-3-hydroxy-1H-indol-2-yl]carbonyl]-2-pyrrolidinecarboxamide; [2R-[2α(S*),3β]]-1-[[5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxy-d6-phenyl)sulfonyl]-2,3-dihy

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.